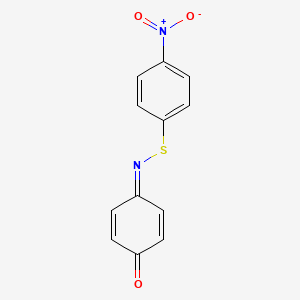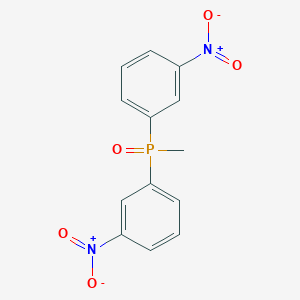![molecular formula C16H17ClN2 B11968779 3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline](/img/structure/B11968779.png)
3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is a chemical compound with the molecular formula C16H19ClN2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE typically involves the reaction of 3-chloro-o-toluidine with N,N-dimethyl-p-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted products .
Aplicaciones Científicas De Investigación
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE include:
- N-ALPHA-(4-CHLORO-ORTHO-TOLYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE
- 3,3’-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide] .
Uniqueness
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique reactivity and applications make it a valuable compound in various scientific and industrial fields .
Propiedades
Fórmula molecular |
C16H17ClN2 |
|---|---|
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
4-[(3-chloro-2-methylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17ClN2/c1-12-15(17)5-4-6-16(12)18-11-13-7-9-14(10-8-13)19(2)3/h4-11H,1-3H3 |
Clave InChI |
JESPCWRBPXZKAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


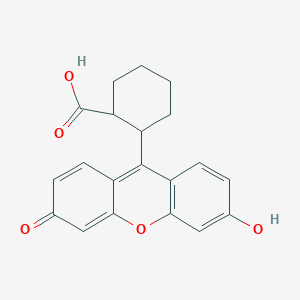
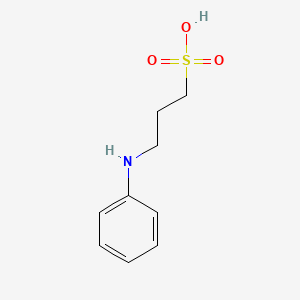
![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11968726.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968730.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968736.png)

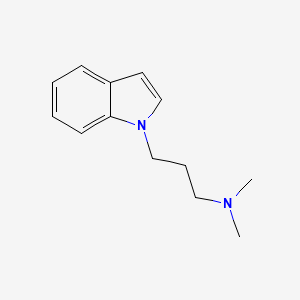

![Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968759.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11968765.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968781.png)
![1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol](/img/structure/B11968786.png)
